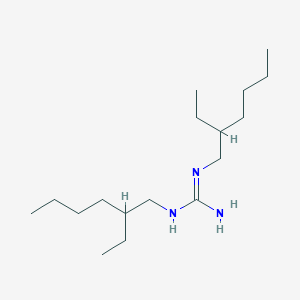
N,N''-Bis(2-ethylhexyl)guanidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N’'-Bis(2-ethylhexyl)guanidine is a chemical compound with the molecular formula C17H37N3. It is a type of guanidine derivative, which is known for its high basicity and ability to form hydrogen bonds. Guanidine derivatives are widely used in various fields, including pharmaceuticals, agriculture, and materials science, due to their versatile chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N,N’‘-Bis(2-ethylhexyl)guanidine typically involves the reaction of 2-ethylhexylamine with a guanidylating agent. One common method is the reaction of 2-ethylhexylamine with N,N’-bis-tert-butoxycarbonylthiourea in the presence of a base such as triethylamine and a catalyst like mercury(II) chloride in dichloromethane. The reaction yields the protected guanidine, which is then deprotected under acidic conditions to obtain N,N’'-Bis(2-ethylhexyl)guanidine .
Industrial Production Methods: Industrial production of N,N’'-Bis(2-ethylhexyl)guanidine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. The choice of solvents, catalysts, and reaction parameters is crucial for efficient industrial synthesis.
化学反応の分析
Types of Reactions: N,N’'-Bis(2-ethylhexyl)guanidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding guanidinium salts.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the guanidine group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield guanidinium salts, while substitution reactions can produce various substituted guanidines.
科学的研究の応用
N,N’'-Bis(2-ethylhexyl)guanidine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex guanidine derivatives and heterocycles.
Biology: The compound’s ability to form hydrogen bonds makes it useful in studying protein-ligand interactions and enzyme mechanisms.
Medicine: Guanidine derivatives, including N,N’'-Bis(2-ethylhexyl)guanidine, are explored for their potential as therapeutic agents, particularly in the treatment of diseases involving protein misfolding and aggregation.
Industry: It is used in the production of polymers, resins, and other materials with enhanced mechanical and thermal properties
作用機序
The mechanism of action of N,N’'-Bis(2-ethylhexyl)guanidine involves its interaction with molecular targets through hydrogen bonding and electrostatic interactions. The guanidine group can form multiple hydrogen bonds with biological molecules, influencing their structure and function. This property is particularly important in its role as an enzyme inhibitor or modulator of protein-protein interactions .
類似化合物との比較
N,N’-Bis(2-ethylhexyl)thiourea: Similar in structure but contains a sulfur atom instead of an oxygen atom.
N,N’-Bis(2-ethylhexyl)urea: Contains a carbonyl group instead of a guanidine group.
N,N’-Bis(2-ethylhexyl)carbodiimide: Contains a carbodiimide group instead of a guanidine group.
Uniqueness: N,N’'-Bis(2-ethylhexyl)guanidine is unique due to its high basicity and ability to form stable hydrogen bonds. These properties make it particularly useful in applications requiring strong and specific interactions with biological molecules. Its versatility in undergoing various chemical reactions also sets it apart from other similar compounds .
特性
CAS番号 |
112960-67-5 |
|---|---|
分子式 |
C17H37N3 |
分子量 |
283.5 g/mol |
IUPAC名 |
1,2-bis(2-ethylhexyl)guanidine |
InChI |
InChI=1S/C17H37N3/c1-5-9-11-15(7-3)13-19-17(18)20-14-16(8-4)12-10-6-2/h15-16H,5-14H2,1-4H3,(H3,18,19,20) |
InChIキー |
DUULAUFUEUHEQE-UHFFFAOYSA-N |
正規SMILES |
CCCCC(CC)CNC(=NCC(CC)CCCC)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-{2-[(1,3,2-Dioxaphospholan-2-yl)oxy]ethyl}pyrrolidin-2-one](/img/structure/B14298108.png)


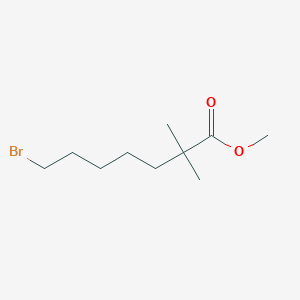
![Formamide, N,N-bis[2-(formylamino)ethyl]-](/img/structure/B14298131.png)
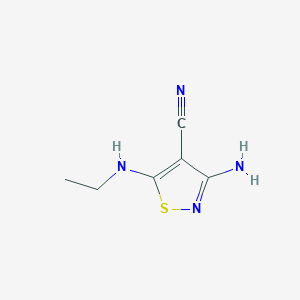

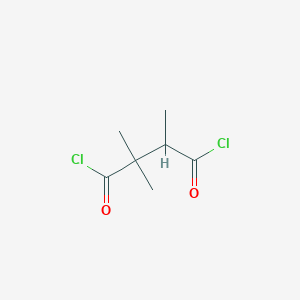

![2-{[4-(4-Methylbenzene-1-sulfonyl)phenoxy]methyl}oxirane](/img/structure/B14298170.png)
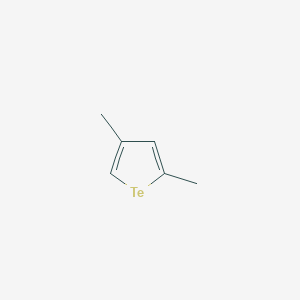
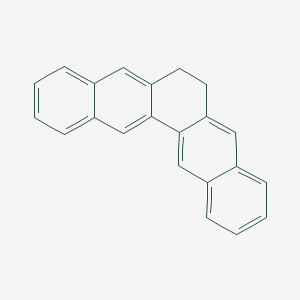
diphenylsilane](/img/structure/B14298185.png)
